An In-depth Technical Guide to the Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide
An In-depth Technical Guide to the Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide, a valuable intermediate in medicinal chemistry and materials science. This document details a reliable two-step synthetic pathway, including experimental protocols, characterization data, and a mechanistic overview.
Synthesis Overview
The synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide is most effectively achieved through a two-step process commencing with the commercially available starting material, 3,4-dimethylaniline. The synthetic strategy involves:
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Electrophilic Nitration: The regioselective nitration of 3,4-dimethylaniline to yield 3,4-dimethyl-5-nitroaniline.
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N-Acetylation: The subsequent acetylation of the amino group of 3,4-dimethyl-5-nitroaniline to afford the final product, N-(3,4-dimethyl-5-nitrophenyl)acetamide.
This approach is predicated on established and robust organic transformations, ensuring a reliable and scalable synthesis.
Physicochemical and Spectroscopic Data
The key quantitative data for the starting material, intermediate, and final product are summarized in the tables below.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 3,4-Dimethylaniline | C₈H₁₁N | 121.18 | Pale brown crystals or off-white solid | 95-64-7 |
| 3,4-Dimethyl-5-nitroaniline | C₈H₁₀N₂O₂ | 166.18 | Not specified (predicted to be a yellow/orange solid) | 64823-22-9 |
| N-(3,4-dimethyl-5-nitrophenyl)acetamide | C₁₀H₁₂N₂O₃ | 208.21 | Not specified (predicted to be a solid) | 857571-00-7 |
Table 2: Spectroscopic Data
| Compound | 1H NMR (Predicted) | 13C NMR (Predicted) | IR (cm⁻¹) (Predicted) |
| 3,4-Dimethyl-5-nitroaniline | δ 7.5-7.0 (s, 2H, Ar-H), 4.0-3.5 (br s, 2H, NH₂), 2.3 (s, 3H, CH₃), 2.2 (s, 3H, CH₃) | δ 150-145 (C-NO₂), 145-140 (C-NH₂), 138-135 (C-CH₃), 130-125 (C-CH₃), 120-115 (Ar-CH), 115-110 (Ar-CH), 20-18 (CH₃), 18-16 (CH₃) | 3500-3300 (N-H stretch), 1530-1500 & 1360-1320 (N-O stretch of NO₂) |
| N-(3,4-dimethyl-5-nitrophenyl)acetamide | δ 9.5-9.0 (br s, 1H, NH), 7.8-7.5 (s, 2H, Ar-H), 2.4 (s, 3H, Ar-CH₃), 2.3 (s, 3H, Ar-CH₃), 2.1 (s, 3H, COCH₃) | δ 169 (C=O), 150-145 (C-NO₂), 140-135 (C-NH), 138-135 (C-CH₃), 130-125 (C-CH₃), 125-120 (Ar-CH), 120-115 (Ar-CH), 24 (COCH₃), 20-18 (Ar-CH₃), 18-16 (Ar-CH₃) | 3300-3200 (N-H stretch), 1670-1650 (C=O stretch, Amide I), 1530-1500 & 1360-1320 (N-O stretch of NO₂) |
Note: Spectroscopic data for 3,4-dimethyl-5-nitroaniline and N-(3,4-dimethyl-5-nitrophenyl)acetamide are predicted based on the analysis of their chemical structures and data from isomeric compounds, as specific experimental spectra were not available in the cited literature.
Experimental Protocols
Step 1: Synthesis of 3,4-Dimethyl-5-nitroaniline
This procedure is adapted from established methods for the nitration of anilines in strongly acidic media.[1]
Materials:
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3,4-Dimethylaniline
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Ice
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Ammonium Hydroxide solution (concentrated)
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Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, thermometer, mechanical stirrer)
Procedure:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.
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Slowly add 3,4-dimethylaniline to the cold, stirred sulfuric acid, ensuring the temperature remains below 10 °C.
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Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, cooled in an ice bath.
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Add the nitrating mixture dropwise to the solution of 3,4-dimethylaniline sulfate, maintaining the reaction temperature between 0 and 5 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
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Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring.
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Carefully neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution while keeping the mixture cool in an ice bath. The product will precipitate out of the solution.
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Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
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Dry the product, 3,4-dimethyl-5-nitroaniline, under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol-water.
Step 2: Synthesis of N-(3,4-dimethyl-5-nitrophenyl)acetamide
This procedure is based on standard acetylation methods for aromatic amines.[2][3][4]
Materials:
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3,4-Dimethyl-5-nitroaniline
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Acetic Anhydride
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Pyridine (anhydrous) or Glacial Acetic Acid
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Toluene
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Dichloromethane or Ethyl Acetate
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1 M Hydrochloric Acid
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Saturated aqueous Sodium Bicarbonate solution
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Brine
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Anhydrous Sodium Sulfate or Magnesium Sulfate
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Standard laboratory glassware
Procedure:
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Dissolve 3,4-dimethyl-5-nitroaniline in anhydrous pyridine or glacial acetic acid in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a slight molar excess (approximately 1.1 to 1.2 equivalents) of acetic anhydride to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography).
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If pyridine is used as the solvent, remove it under reduced pressure. If glacial acetic acid is used, pour the reaction mixture into ice water to precipitate the crude product.
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Dissolve the residue or precipitate in dichloromethane or ethyl acetate.
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Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude N-(3,4-dimethyl-5-nitrophenyl)acetamide by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the final product.
Synthesis Workflow and Mechanism
The overall synthetic workflow is depicted below.
